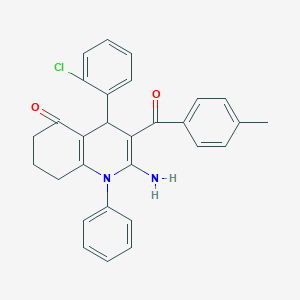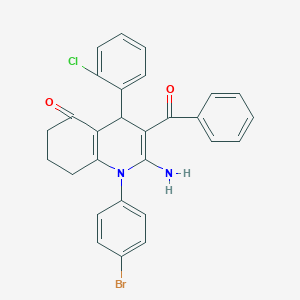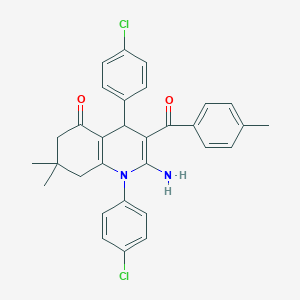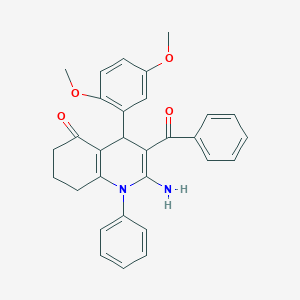![molecular formula C26H23N5O4S2 B304431 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a small molecule compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it a promising candidate for further exploration.
Mécanisme D'action
The mechanism of action of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects:
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have several biochemical and physiological effects in scientific research studies. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and improve the function of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer and anti-inflammatory properties, which makes it a promising candidate for further exploration. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for the study of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action and identify specific pathways that it targets. Another direction is to explore its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, more research is needed to determine the optimal dosage and administration of this compound for maximum efficacy.
Méthodes De Synthèse
The synthesis of 2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves several steps. The starting materials are 3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinethiol and 5-methyl-1,3,4-thiadiazol-2-amine. These two compounds are reacted with acetic anhydride and triethylamine to form the intermediate product. The intermediate product is then reacted with chloroacetyl chloride to yield the final product.
Applications De Recherche Scientifique
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that this compound has anticancer properties and can inhibit the growth of cancer cells. Another study found that it has anti-inflammatory properties and can reduce inflammation in the body.
Propriétés
Nom du produit |
2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
|---|---|
Formule moléculaire |
C26H23N5O4S2 |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
2-[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridin-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C26H23N5O4S2/c1-15-30-31-26(37-15)29-23(32)14-36-25-19(13-27)18(12-20(28-25)16-8-6-5-7-9-16)17-10-21(33-2)24(35-4)22(11-17)34-3/h5-12H,14H2,1-4H3,(H,29,31,32) |
Clé InChI |
HZLWIFDESIKGHA-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
SMILES canonique |
CC1=NN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)

![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)

